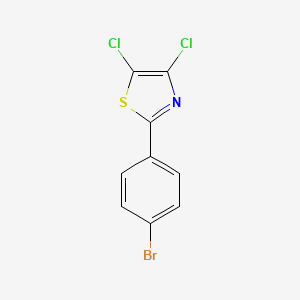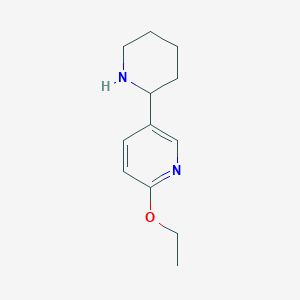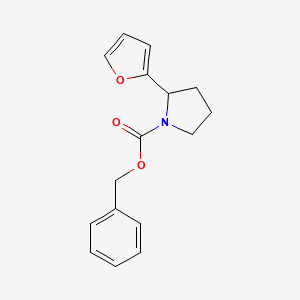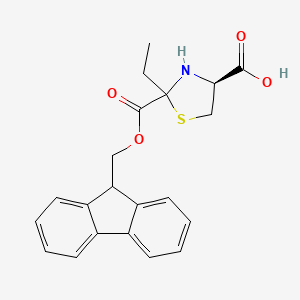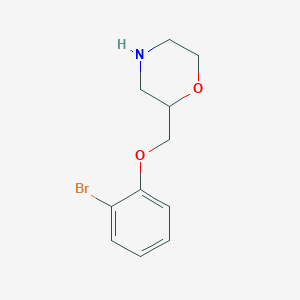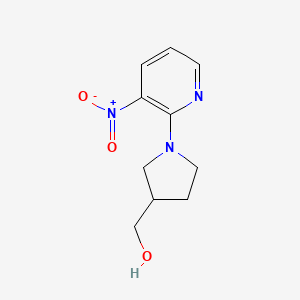
(4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its potent inhibitory effects on specific enzymes. It is particularly noted for its role as a selective inhibitor of the serine hydrolase acyl-peptide hydrolase (APEH), making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Attachment of the hydroxy-dimethylheptan group:
Formation of the pyrrolidinylmethanone group: The final step involves the attachment of the pyrrolidinylmethanone group to the triazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a selective inhibitor to study the activity of serine hydrolases, particularly acyl-peptide hydrolase (APEH). It helps in understanding the enzyme’s role in various biochemical pathways.
Biology
In biological research, the compound is used to investigate the role of APEH in cellular processes. It has been shown to cause the accumulation of N-acetylated proteins and stimulate cellular proliferation in T cells .
Medicine
The compound has potential therapeutic applications in treating diseases where APEH is involved. For example, it has been proposed as a potential treatment for neurodegenerative diseases like Alzheimer’s disease due to its role in degrading oligomeric amyloid-beta .
Industry
In the industrial sector, this compound can be used in the development of enzyme inhibitors for various applications, including pharmaceuticals and biotechnology.
Mécanisme D'action
The compound exerts its effects by selectively inhibiting the activity of the serine hydrolase acyl-peptide hydrolase (APEH). This inhibition leads to the accumulation of N-acetylated proteins, which in turn stimulates cellular proliferation in T cells. The molecular target of the compound is the active site of APEH, where it forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone lies in its high selectivity and potency as an inhibitor of APEH. Unlike other similar compounds, it does not significantly affect other enzymes, making it a highly specific tool for studying APEH activity .
Propriétés
Formule moléculaire |
C16H28N4O2 |
|---|---|
Poids moléculaire |
308.42 g/mol |
Nom IUPAC |
[4-(4-hydroxy-2,6-dimethylheptan-4-yl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)9-16(22,10-13(3)4)14-11-20(18-17-14)15(21)19-7-5-6-8-19/h11-13,22H,5-10H2,1-4H3 |
Clé InChI |
NQODSPRPHKJJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)(C1=CN(N=N1)C(=O)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




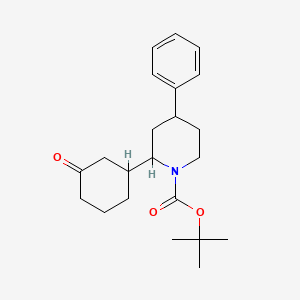

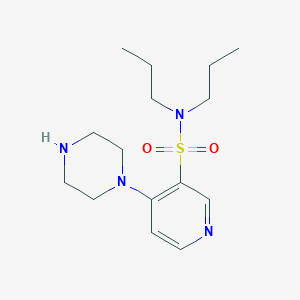
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
